molecular formula C12H23N3 B13258983 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine

1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13258983
M. Wt: 209.33 g/mol
InChI Key: DZUHVTWSYIUMNQ-UHFFFAOYSA-N
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Description

1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine is a secondary amine derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a branched 5-methylheptan-3-yl amine group at the 3-position. Its molecular formula is C₁₂H₂₄N₄, with a molecular weight of 224.34 g/mol (estimated).

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

1-methyl-N-(5-methylheptan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-5-10(3)9-11(6-2)13-12-7-8-15(4)14-12/h7-8,10-11H,5-6,9H2,1-4H3,(H,13,14)

InChI Key

DZUHVTWSYIUMNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)NC1=NN(C=C1)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated with 1-bromo-5-methylheptane to introduce the heptane chain.

Chemical Reactions Analysis

1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of novel materials and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes structurally related pyrazol-3-amine derivatives, highlighting key differences in substituents, molecular formulas, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine 1-Me, N-(5-methylheptan-3-yl) C₁₂H₂₄N₄ 224.34 Branched aliphatic chain; high lipophilicity
1-Methyl-N-(propan-2-yl)-1H-pyrazol-3-amine 1-Me, N-(isopropyl) C₇H₁₃N₃ 139.20 Compact structure; used in coordination chemistry
1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine 1-Et, 5-[(Et-Me-amino)methyl] C₉H₁₈N₄ 182.27 Tertiary amine side chain; potential CNS activity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine N-Cyclopropyl, 3-Me, 1-(pyridin-3-yl) C₁₁H₁₅N₅ 217.27 Aromatic pyridine substituent; enhanced π-π stacking interactions
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-Me, N-(methylthiopropyl), 1-(pyridin-3-yl) C₁₂H₁₇N₅S 263.36 Sulfur-containing side chain; improved solubility
BW-755c (4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine) 4,5-dihydro, 1-(3-CF₃-phenyl) C₁₀H₁₀F₃N₃ 229.20 Anti-inflammatory; dual lipoxygenase/cyclooxygenase inhibitor

Functional Group Impact on Properties

  • Bioactivity : Aromatic substituents (e.g., pyridin-3-yl in ) improve binding to biological targets via π-π interactions, while tertiary amines (e.g., ) may enhance CNS penetration.
  • Synthetic Accessibility : Branched aliphatic chains (as in the target compound) require multi-step synthesis, whereas simpler derivatives (e.g., ) are synthesized via direct alkylation .

Biological Activity

1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications, providing a comprehensive overview for researchers in pharmacology and medicinal chemistry.

  • Molecular Formula : C11_{11}H18_{18}N4_{4}
  • Molecular Weight : 210.29 g/mol
  • CAS Number : 31230-17-8

Antiparasitic Activity

Recent studies have focused on the antiparasitic potential of pyrazole derivatives, including 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine. A related compound, 1-methyl-1H-pyrazole-5-carboxamide, was shown to inhibit the parasitic nematode Haemonchus contortus, indicating that pyrazole derivatives may share similar mechanisms of action against parasites .

Cytotoxicity and Selectivity

Research indicates that certain pyrazole derivatives exhibit selective toxicity towards parasites while showing low cytotoxicity towards mammalian cell lines. This selectivity is critical in drug development, as it minimizes adverse effects in human cells while effectively targeting pathogens .

Synthesis

The synthetic pathways for pyrazole derivatives typically involve a multi-step process that includes the formation of the pyrazole ring followed by functionalization to introduce various substituents. The synthesis of 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine can be achieved through reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Case Study 1: In Vitro Toxicity Assessment

A study assessing the acute toxicity of pyrazole derivatives in rodent models demonstrated significant respiratory inhibition at higher doses. The findings suggest that while these compounds are effective against certain parasites, careful dose management is necessary to avoid toxicity in mammalian systems .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of pyrazole derivatives to various biological targets. These studies provide insights into the potential mechanisms through which these compounds exert their biological effects, including enzyme inhibition and receptor interaction.

Research Findings Summary Table

Study Focus Findings
Antiparasitic ActivityInhibits Haemonchus contortus with low mammalian cytotoxicity.
CytotoxicityShows selective toxicity; acute toxicity observed in rodent models.
Synthesis MethodsMulti-step synthesis involving hydrazine derivatives.
Molecular DockingPredicts binding affinities and potential biological targets.

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